(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylphenyl group, and an octyloxybenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3,4-dimethylbenzaldehyde with 4-(octyloxy)benzaldehyde in the presence of a thiazolidinone precursor. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
(5Z)-3-(3,4-dimethylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiazolidinone ring and octyloxybenzylidene moiety contribute to its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C26H31NO2S2 |
---|---|
Molecular Weight |
453.7 g/mol |
IUPAC Name |
(5Z)-3-(3,4-dimethylphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H31NO2S2/c1-4-5-6-7-8-9-16-29-23-14-11-21(12-15-23)18-24-25(28)27(26(30)31-24)22-13-10-19(2)20(3)17-22/h10-15,17-18H,4-9,16H2,1-3H3/b24-18- |
InChI Key |
GMGCMNWFYNXCMN-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C)C |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C)C |
Origin of Product |
United States |
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